molecular formula C7H8N4 B11923402 2-Ethyl-1H-purine CAS No. 78564-53-1

2-Ethyl-1H-purine

Cat. No.: B11923402
CAS No.: 78564-53-1
M. Wt: 148.17 g/mol
InChI Key: JFXCZJCIOSIFBM-UHFFFAOYSA-N
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Description

2-Ethyl-1H-purine is a heterocyclic aromatic organic compound that belongs to the purine family. Purines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes. The structure of this compound consists of a fused pyrimidine and imidazole ring system with an ethyl group attached to the second carbon of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1H-purine can be achieved through various synthetic routes. One common method involves the alkylation of purine derivatives. For example, the reaction of 1H-purine with ethyl iodide in the presence of a base such as potassium carbonate can yield this compound. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1H-purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding purine N-oxides.

    Reduction: Reduction reactions can convert this compound to its dihydropurine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include purine N-oxides, dihydropurine derivatives, and various substituted purines with functional groups like halogens, nitro, and sulfonyl groups.

Scientific Research Applications

2-Ethyl-1H-purine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex purine derivatives and nucleoside analogs.

    Biology: The compound is used in studies related to nucleic acid metabolism and enzyme interactions.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antiviral and anticancer activities.

    Industry: It is utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-1H-purine and its derivatives involves interactions with various molecular targets, including enzymes and receptors. For example, some derivatives may inhibit enzymes involved in nucleic acid synthesis, leading to antiviral or anticancer effects. The compound can also modulate signaling pathways by binding to specific receptors, influencing cellular processes.

Comparison with Similar Compounds

2-Ethyl-1H-purine can be compared with other purine derivatives such as adenine, guanine, and caffeine. While adenine and guanine are naturally occurring nucleobases, this compound is a synthetic analog with unique properties. Its ethyl group provides distinct steric and electronic effects, making it valuable for specific applications in research and industry.

List of Similar Compounds

  • Adenine
  • Guanine
  • Caffeine
  • Theobromine
  • Xanthine

These compounds share the purine ring structure but differ in their substituents and biological activities.

Properties

CAS No.

78564-53-1

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

2-ethyl-7H-purine

InChI

InChI=1S/C7H8N4/c1-2-6-8-3-5-7(11-6)10-4-9-5/h3-4H,2H2,1H3,(H,8,9,10,11)

InChI Key

JFXCZJCIOSIFBM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C2C(=N1)N=CN2

Origin of Product

United States

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